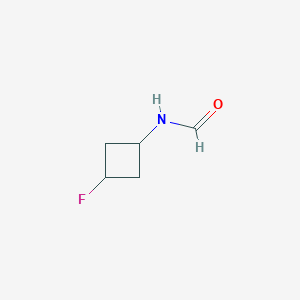![molecular formula C10H10ClNO4 B13879366 2-[N-(carboxymethyl)-2-chloroanilino]acetic acid](/img/structure/B13879366.png)
2-[N-(carboxymethyl)-2-chloroanilino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[N-(carboxymethyl)-2-chloroanilino]acetic acid is an organic compound that features a carboxymethyl group attached to a 2-chloroaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(carboxymethyl)-2-chloroanilino]acetic acid typically involves the reaction of 2-chloroaniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-chloroaniline attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium with sodium hydroxide as the base to facilitate the deprotonation of the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to accelerate the reaction, and the product is purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
2-[N-(carboxymethyl)-2-chloroanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[N-(carboxymethyl)-2-chloroanilino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[N-(carboxymethyl)-2-chloroanilino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds with active sites, while the chloroaniline moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Nitrilotriacetic acid: Another aminopolycarboxylic acid with chelating properties.
Pentetic acid: An expanded version of EDTA used similarly for chelation.
Uniqueness
2-[N-(carboxymethyl)-2-chloroanilino]acetic acid is unique due to its specific structural features, such as the presence of both a carboxymethyl group and a chloroaniline moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C10H10ClNO4 |
|---|---|
分子量 |
243.64 g/mol |
IUPAC 名称 |
2-[N-(carboxymethyl)-2-chloroanilino]acetic acid |
InChI |
InChI=1S/C10H10ClNO4/c11-7-3-1-2-4-8(7)12(5-9(13)14)6-10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) |
InChI 键 |
RFJCCLIHOOOFSS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



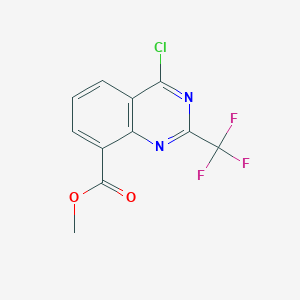
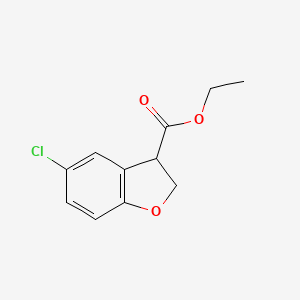
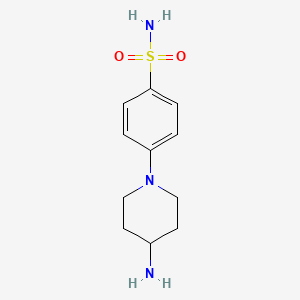

![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)
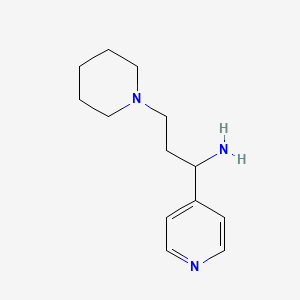
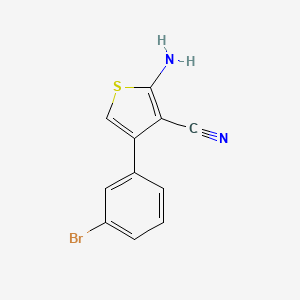
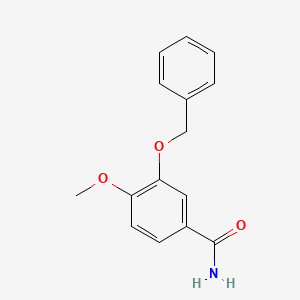
![3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B13879355.png)
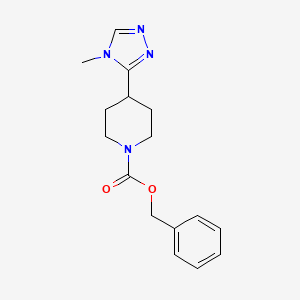
![methyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)benzoate](/img/structure/B13879370.png)
